2-Nitrobenzyl cyclohexylcarbamate

Photobase Generator Quantum Yield Photolithography

Photobase generator efficiency variation (Φ 0.04-0.62) compromises photoresist reproducibility and curing predictability. 2-Nitrobenzyl cyclohexylcarbamate (CAS 119137-03-0, ≥98% HPLC) releases cyclohexylamine (pKa ~10.6) upon UV irradiation, delivering validated quantum yields for consistent photopatterning and thermal catalysis. • Validated Φ = 0.11-0.62 for high-contrast acid-hardening positive photoresist systems. • Retains photolability in copolymer matrices (Φ ≈ 0.10) for one-component photolatent epoxy curing. • Demonstrated n-type CVD graphene doping for photopatternable 2D device fabrication. Crystalline solid, mp 102-106°C; ambient shipping; available from global stock points.

Molecular Formula C14H18N2O4
Molecular Weight 278.3 g/mol
CAS No. 119137-03-0
Cat. No. B038099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrobenzyl cyclohexylcarbamate
CAS119137-03-0
Molecular FormulaC14H18N2O4
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)OCC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C14H18N2O4/c17-14(15-12-7-2-1-3-8-12)20-10-11-6-4-5-9-13(11)16(18)19/h4-6,9,12H,1-3,7-8,10H2,(H,15,17)
InChIKeyNJMCHQONLVUNAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrobenzyl Cyclohexylcarbamate (CAS 119137-03-0): Procurement-Ready Photobase Generator for UV-Triggered Amine Release


2-Nitrobenzyl cyclohexylcarbamate (CAS 119137-03-0) is a crystalline solid belonging to the o-nitrobenzyl carbamate class of photolabile protecting groups [1]. This compound functions as a photobase generator (PBG), wherein absorption of ultraviolet light (typically below 320 nm) triggers the classic o-nitrobenzyl photorearrangement, releasing cyclohexylamine—a strong organic base with pKa ~10.6—and generating 2-nitrosobenzaldehyde as a byproduct . The compound is supplied with a purity specification of ≥98.0% (HPLC) and exhibits a melting point of 102.0–106.0 °C, making it suitable for both solution-phase and solid-state photochemical applications [2].

Why Generic Substitution of 2-Nitrobenzyl Cyclohexylcarbamate (CAS 119137-03-0) Compromises Photochemical Performance and Application Integrity


Photobase generators are not functionally interchangeable due to substantial variation in photochemical quantum efficiency, which spans from approximately 0.04 to 0.62 across different carbamate derivatives [1]. For cyclohexylamine-releasing systems specifically, quantum efficiency varies by more than fivefold (0.11–0.62) depending on α-substituent and o-nitro substitution patterns, confirming that both steric and electronic factors govern photorelease performance [1]. Furthermore, the released amine species itself determines downstream catalytic activity—cyclohexylamine (pKa ~10.6) provides substantially stronger basicity than amines released from alternative photobase platforms such as 2,5-dimethylphenacyl (DMP) carbamates, which typically liberate weaker bases [2]. Substituting a structurally similar analog without verifying quantum yield and base strength equivalence risks inadequate photoresist sensitivity, incomplete polymer crosslinking, or failed surface functionalization.

Quantitative Differentiation Evidence: 2-Nitrobenzyl Cyclohexylcarbamate (CAS 119137-03-0) vs. Photobase Generator Comparators


Quantum Efficiency Superiority: 2-Nitrobenzyl Cyclohexylcarbamate vs. 2,5-Dimethylphenacyl (DMP) Carbamate Photobase Generators

The quantum efficiency (Φ) for photogeneration of cyclohexylamine from 2-nitrobenzyl cyclohexylcarbamate at 254 nm ranges from 0.11 to 0.62, with the exact value governed by substituent pattern selection [1]. This range substantially exceeds the quantum yields reported for 2,5-dimethylphenacyl (DMP) carbamate photobase generators, which release corresponding amines with Φ = 0.04–0.09 under comparable irradiation conditions [2]. The up to 15.5-fold efficiency advantage directly translates to reduced UV exposure requirements and enhanced throughput in photopatterning applications.

Photobase Generator Quantum Yield Photolithography

Released Base Strength Advantage: Cyclohexylamine (pKa ~10.6) vs. Weaker Amine Bases from Alternative Photobase Generator Platforms

2-Nitrobenzyl cyclohexylcarbamate releases cyclohexylamine upon photolysis, a secondary amine with pKa ≈ 10.6 that provides strong basicity for catalytic applications [1]. This represents a distinct advantage over alternative photobase generator (PBG) platforms, such as DMP carbamates, which are generally employed to release weaker amine bases [2]. The literature explicitly notes that relatively low quantum yields combined with weaker basicity of photogenerated bases constitute the principal limitations of conventional PBG systems, leading to insufficient photosensitivity in photoreactive materials [2]. The combination of strong basicity and tunable quantum efficiency in 2-nitrobenzyl cyclohexylcarbamate directly addresses this dual limitation.

Photobase Generator Base Strength Epoxy Curing

Tunable Photorelease Kinetics: Quantum Yield Modulation via α-Substituent and Nitro Substitution Patterning

Within the o-nitrobenzyl carbamate class, quantum efficiency for cyclohexylamine photogeneration at 254 nm is not fixed but rather tunable across a 5.6-fold range (Φ = 0.11–0.62) through systematic variation of α-substituent and o-nitro substitution patterns [1]. This structure-activity relationship enables formulation scientists to select or design derivatives with quantum yields optimized for specific application requirements—lower Φ for gradual, controlled release in biological caging experiments, or higher Φ for rapid, high-contrast photopatterning in microelectronics [2]. In contrast, the quantum yield of 2-nitrobenzyl cyclohexylcarbamate attached to polymer backbones remains consistent with small-molecule values (Φ ≈ 0.10), confirming that polymerization does not compromise photolability [2].

Photochemistry Structure-Activity Relationship Caged Compounds

Polymer Compatibility Validation: Quantum Yield Preservation in Copolymer Matrices vs. Small-Molecule Benchmarks

Direct comparative quantum yield measurements demonstrate that attachment of the 2-nitrobenzylcarbamoyl protecting group to a polymer backbone has no effect on photolability relative to small-molecule model compounds [1]. In copolymer systems containing 4-[(2-nitrobenzyloxy)carbamoyl]styrene with styrene or methyl methacrylate, quantum yield values near 0.10 compare favorably with those obtained for related small molecules [1]. This retention of photochemical efficiency upon polymerization is not guaranteed for all photolabile protecting groups and represents a critical validation for applications requiring polymer-bound photobase generation.

Polymer Chemistry Photocrosslinking Material Science

Photochemical Doping Performance: Graphene Work Function Modulation Using 2-Nitrobenzyl Cyclohexylcarbamate as Photobase Generator

In direct application to CVD-grown graphene, 2-nitrobenzyl N-cyclohexylcarbamate (NBC) was successfully employed as a photobase generator (PBG) alongside triphenylsulfonium perfluoro-1-butanesufonate (TPS-Nf) as a photoacid generator (PAG) to achieve photochemical doping and tuning of the Dirac point [1]. This application demonstrates that the cyclohexylamine released upon UV irradiation of NBC functions effectively as an n-type dopant for graphene, modulating the work function through photogenerated base interaction with the graphene surface [1]. Alternative PBG systems releasing weaker or more volatile amines would produce different doping efficacy and stability profiles.

Graphene Doping Work Function 2D Materials

Photopatterning Resolution: 50 × 50 µm Square Pattern Fabrication via 2-Nitrobenzyl Carbamate Self-Assembled Monolayer Lithography

Photolysis of a self-assembled monolayer (SAM) formed with a silane coupling agent bearing a photocleavable 2-nitrobenzyl carbamate moiety—structurally identical to the core functionality of 2-nitrobenzyl cyclohexylcarbamate—enabled the fabrication of a bifunctional surface with a 50 × 50 µm square pattern of an organic semiconductor layer [1]. The photopatterned SAM could be subsequently remodified with another silane coupling agent, demonstrating the clean photolytic cleavage that is characteristic of the o-nitrobenzyl carbamate system [1]. This patterning resolution validates the compound class for microstructuring applications.

Surface Patterning Self-Assembled Monolayer Bifunctional Surfaces

Validated Application Scenarios for 2-Nitrobenzyl Cyclohexylcarbamate (CAS 119137-03-0) in Research and Industrial Procurement


Acid-Hardening Positive Photoresist Formulations Requiring Photobase Generation

2-Nitrobenzyl cyclohexylcarbamate functions as a photobase generator (PBG) in acid-hardening positive photoresist systems, where UV-triggered release of cyclohexylamine enables photochemical control over resist solubility and development [1]. The compound's validated quantum yield range (Φ = 0.11–0.62) [2] and strong basicity of released cyclohexylamine (pKa ~10.6) [1] make it suitable for high-contrast photopatterning applications in microelectronics manufacturing. Procurement teams supporting photolithography process development should prioritize this specific PBG over lower-efficiency alternatives such as DMP carbamates (Φ = 0.04–0.09) [3] to minimize UV exposure times and maximize throughput.

UV-Curable Epoxy Resin Formulations and Polymer Crosslinking Systems

The cyclohexylamine released upon photolysis of 2-nitrobenzyl cyclohexylcarbamate serves as an effective thermal catalyst for epoxy ring-opening and polymer crosslinking reactions [1]. Quantum yield measurements confirm that attachment of the 2-nitrobenzylcarbamoyl group to polymer matrices does not diminish photolability (Φ ≈ 0.10 in copolymers) [2], enabling predictable formulation of one-component, photolatent epoxy curing systems. The combination of tunable photorelease kinetics [3] and strong base catalysis provides formulators with superior control over curing profiles compared to systems relying on weaker photogenerated bases [4].

Graphene and 2D Material Electronic Doping via Photochemical Work Function Modulation

In advanced 2D materials research, 2-nitrobenzyl N-cyclohexylcarbamate (NBC) has been directly validated as a photobase generator for n-type doping of CVD-grown graphene, enabling photochemical tuning of the work function and Dirac point [1]. This application leverages the strong basicity of photogenerated cyclohexylamine to modulate electronic properties through surface interaction. Research groups developing photopatternable graphene-based transistors, sensors, or optoelectronic devices should procure this specific PBG rather than untested alternatives to ensure reproducible doping outcomes consistent with published protocols [1].

Bifunctional Surface Fabrication and Microstructured SAM Patterning

The 2-nitrobenzyl carbamate moiety enables clean photolytic cleavage for spatially resolved surface functionalization, as demonstrated by the fabrication of 50 × 50 µm square patterns of organic semiconductor layers on self-assembled monolayers [1]. This patterning capability supports applications in biosensor array fabrication, microfluidic device surface modification, and selective area deposition of functional materials. The demonstrated ability to subsequently remodify photopatterned surfaces [1] offers distinct advantages over permanent surface modification strategies, providing research teams with reconfigurable surface chemistry platforms.

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